methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate
Description
Methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate is a synthetic organic compound featuring a pyran ring core substituted with a benzamido group, a (Z)-configured methoxyiminoethyl side chain bearing a 3,4-dichlorophenyl moiety, and a methyl ester group at position 3. Its synthesis likely involves multi-step reactions, though explicit data on its biological activity or synthetic route are absent in the provided evidence.
Properties
IUPAC Name |
methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2O6/c1-31-22(29)16-12-19(27-21(28)15-5-3-2-4-6-15)23(30)33-20(16)9-10-26-32-13-14-7-8-17(24)18(25)11-14/h2-8,10-12H,9,13H2,1H3,(H,27,28)/b26-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIBWDGXHFPBLG-KALUYTGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)CC=NOCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C/C=N\OCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-benzamido-2-[(2Z)-2-[(3,4-dichlorophenyl)methoxyimino]ethyl]-6-oxopyran-3-carboxylate, also referred to as compound 11L-913, is a synthetic organic compound with diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
- Molecular Weight : 489.31 g/mol
- CAS Number : 303986-18-7
The unique arrangement of functional groups in this compound, particularly the methoxyimino and benzamido moieties, contributes to its biological activity.
Overview
Research indicates that methyl 5-benzamido derivatives exhibit significant antimicrobial activity against various bacterial strains. The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.
Case Studies and Findings
-
Antibacterial Activity :
- A study evaluated the antibacterial effects of several derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed that compounds similar to methyl 5-benzamido demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 26.3 to 378.5 μM, with some derivatives outperforming traditional antibiotics like ampicillin and streptomycin .
- Table 1 summarizes the MIC values for various bacterial strains:
Bacterial Strain MIC (μM) Reference Antibiotic MIC (μM) E. coli 26.3 Ampicillin >500 S. aureus 40.5 Streptomycin >500 P. aeruginosa 52.6 Ampicillin >500 Bacillus cereus 30.0 Streptomycin >500 -
Antifungal Activity :
- Additionally, antifungal tests revealed that the compound exhibited effective fungicidal properties against various fungal strains, with MIC values indicating strong potency compared to conventional antifungal agents.
The proposed mechanism of action for methyl 5-benzamido involves interference with bacterial cell wall synthesis and disruption of membrane integrity. This is supported by docking studies that suggest binding affinity to essential bacterial enzymes, further corroborating its efficacy as an antimicrobial agent .
Therapeutic Applications
Methyl 5-benzamido derivatives are being explored for their potential in treating infections caused by resistant bacterial strains. The ability to modify the chemical structure allows for the development of new analogs with enhanced efficacy and reduced toxicity.
Research Directions
Ongoing research aims to:
- Investigate the pharmacokinetics and pharmacodynamics of this compound.
- Conduct in vivo studies to evaluate therapeutic effectiveness in clinical settings.
- Explore its potential applications in other areas such as anti-inflammatory treatments and cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Dichlorophenyl-Containing Pharmaceuticals
The 3,4-dichlorophenyl group is a recurring motif in pharmaceuticals, notably in sigma receptor ligands such as BD 1008 and SR140333 . These compounds exhibit enhanced lipophilicity and receptor-binding affinity due to the electron-withdrawing chlorine atoms, which improve membrane permeability and metabolic stability. For example:
- BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide demonstrates high sigma-1 receptor affinity .
- SR140333 : Contains a 3,4-dichlorophenylacetyl group and acts as a neurokinin NK1 receptor antagonist .
Key Insight: The target compound’s 3,4-dichlorophenylmethoxyimino group may similarly enhance pharmacokinetic properties, though its receptor targets remain uncharacterized in the evidence.
Thiazolo-Pyrimidine Carboxylate Derivatives
Compounds like Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () share ester functionalities but differ in their heterocyclic cores (thiazolo-pyrimidine vs. pyran). Crystallographic studies of such analogs reveal planar aromatic systems and intramolecular hydrogen bonding, which stabilize their conformations . The pyran core in the target compound may confer distinct solubility and steric properties compared to fused bicyclic systems.
Ureido-Thiazol Derivatives
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g ) and analogs () highlight the role of dichlorophenyl groups in modulating bioactivity. These compounds, synthesized in high yields (>87%), exhibit mass spectral profiles (e.g., m/z 548.1 [M+H]⁺ for 10g ) consistent with their molecular weights . The target compound’s benzamido group may similarly influence hydrogen-bonding interactions, though its electronic effects could differ from ureido substituents.
Agrochemical Analogs
The dichlorophenyl moiety is prevalent in pesticides, such as diclocymet (), which inhibits fungal melanin biosynthesis.
Data Tables
Research Findings
- Synthetic Yields : Ureido-thiazol derivatives (e.g., 10g ) are synthesized in >87% yields, suggesting efficient coupling strategies for dichlorophenyl-containing intermediates .
- Structural Stability : Thiazolo-pyrimidine analogs exhibit planar conformations stabilized by π-π stacking and hydrogen bonding, as shown by single-crystal X-ray studies .
- Receptor Binding : Dichlorophenyl groups in pharmaceuticals like SR140333 enhance binding through hydrophobic and halogen-bonding interactions .
Q & A
Q. Optimization Considerations :
How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural elucidation be resolved?
Advanced Research Question
Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal-packing effects. Methodological solutions include:
- Dynamic NMR Studies : To assess rotational barriers of the (Z)-oxime ether group, which may exhibit restricted rotation in solution .
- DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to identify dominant conformers .
- Single-Crystal X-Ray Diffraction : Resolve absolute configuration and confirm stereochemistry of the (Z)-oxime moiety (e.g., C–N bond length ~1.28 Å and torsion angles <10° for Z-isomers) .
Q. Example Data Comparison :
| Technique | Observed Feature | Interpretation |
|---|---|---|
| H NMR | Doublet at δ 7.2 ppm | Benzamido aromatic protons |
| X-Ray | Dihedral angle = 8.5° | Confirms (Z)-configuration |
What analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?
Basic Research Question
- HPLC-PDA : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect degradation products (e.g., hydrolysis of the ester group) .
- TLC-MS : Monitor stability under light/heat by comparing Rf values and MS fragmentation patterns.
- DSC/TGA : Evaluate thermal decomposition profiles (e.g., melting point ~180–200°C with 5% weight loss by 150°C indicates hygroscopicity) .
Q. Stability Assessment Protocol :
Store samples at –20°C (dry), 4°C (humid), and 25°C (light-exposed).
Analyze purity weekly via HPLC; >95% purity is acceptable for biological assays .
How can computational modeling guide the design of experiments studying this compound’s reactivity with nucleophiles?
Advanced Research Question
- Molecular Docking : Predict binding modes of the pyranone core with biological targets (e.g., enzymes with active-site lysine residues) using AutoDock Vina .
- QM/MM Simulations : Investigate nucleophilic attack at the 6-oxo position; activation energy barriers correlate with solvent polarity (e.g., ΔG‡ ~15 kcal/mol in water vs. 25 kcal/mol in toluene) .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between stepwise (KIE > 1) and concerted mechanisms .
Q. Table: Predicted Reactivity with Nucleophiles
| Nucleophile | Predicted Site | Computed ΔG‡ (kcal/mol) |
|---|---|---|
| Hydroxide ion | C6 carbonyl | 14.2 |
| Primary amine | C2 imino group | 18.7 |
What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Advanced Research Question
Crystallization difficulties often stem from conformational flexibility or poor solubility. Solutions include:
- Solvent Screening : Use high-throughput vapor diffusion (e.g., 1:1 DCM/hexane) to induce slow nucleation .
- Co-Crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize specific conformers .
- Low-Temperature Data Collection : Reduce thermal motion artifacts; datasets collected at 100 K improve resolution (<0.8 Å) .
Q. Crystallization Parameters :
| Condition | Outcome |
|---|---|
| DMF/EtOH (1:3) | Needle-like crystals |
| Acetone/water | Amorphous precipitate |
How to address discrepancies between in vitro and cellular activity data for this compound?
Advanced Research Question
- Permeability Assays : Measure logP (e.g., experimentally ~2.5) to assess membrane penetration via PAMPA .
- Metabolite Identification : Use LC-HRMS to detect intracellular hydrolysis of the methyl ester to carboxylic acid .
- Protein Binding Studies : Evaluate serum albumin binding via fluorescence quenching; >90% binding reduces free drug concentration .
Q. Data Correlation Example :
| Assay Type | IC50 (µM) | Notes |
|---|---|---|
| In vitro enzyme | 0.5 | High purity, no serum |
| Cellular | 5.2 | Low permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
